An In-depth Technical Guide to 3-(Nitromethyl)cyclopentanone (CAS 81266-47-9)
An In-depth Technical Guide to 3-(Nitromethyl)cyclopentanone (CAS 81266-47-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Nitromethyl)cyclopentanone, a versatile synthetic intermediate with potential applications in pharmaceutical and chemical research. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential synthetic utility and biological relevance based on the reactivity of its constituent functional groups. While experimental spectroscopic and biological data for this specific compound are limited in the public domain, this guide offers predicted spectral data and logical extrapolations of its potential applications to stimulate further research and development.
Chemical and Physical Properties
3-(Nitromethyl)cyclopentanone is a cyclic ketone containing a nitromethyl substituent. Its chemical structure combines the reactivity of a ketone, an active methylene group, and a nitroalkane, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 81266-47-9 | [1] |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approximately 120-125 °C | |
| Solubility | Soluble in common organic solvents. | |
| SMILES | C1CC(=O)CC1C--INVALID-LINK--[O-] | [1] |
Experimental Protocols
Synthesis of 3-(Nitromethyl)cyclopentanone via Michael Addition
A reliable method for the synthesis of 3-(Nitromethyl)cyclopentanone is the Michael addition of nitromethane to 2-cyclopentenone.
Experimental Procedure:
| Step | Reagent/Solvent | Quantity | Details |
| 1 | 2-Cyclopentenone | 100 g | Dissolve in isopropanol. |
| 2 | Nitromethane | 666 mL | Add to the solution. |
| 3 | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 5 g | Add to the reaction mixture as a catalyst. |
| 4 | Isopropanol | 1.1 L | Use as the solvent. |
| 5 | Reaction Conditions | Room Temperature | Allow the solution to stand for 5 hours. |
| 6 | Workup - Step 1 | Vacuum Distillation | Substantially distill the isopropanol in vacuo. |
| 7 | Workup - Step 2 | Ethyl Acetate | Dissolve the residue in ethyl acetate. |
| 8 | Workup - Step 3 | Dilute Sulfuric Acid | Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid. |
| 9 | Workup - Step 4 | Sodium Sulfate | Dry the organic phase. |
| 10 | Workup - Step 5 | Evaporation | Evaporate the solvent to yield the product. |
| Yield | - | 154 g (88%) | The product is reported to be sufficiently pure for subsequent reactions. |
Reaction Workflow:
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 3-(Nitromethyl)cyclopentanone, the following data are predicted based on its chemical structure and typical spectroscopic values for similar functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ 4.4-4.6 ppm (t, 2H): Methylene protons (CH₂) adjacent to the nitro group.
-
δ 2.5-2.8 ppm (m, 1H): Methine proton (CH) at the 3-position of the cyclopentanone ring.
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δ 2.2-2.5 ppm (m, 4H): Methylene protons (CH₂) of the cyclopentanone ring at the 2- and 5-positions.
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δ 1.8-2.1 ppm (m, 2H): Methylene protons (CH₂) of the cyclopentanone ring at the 4-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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δ ~215 ppm: Carbonyl carbon (C=O).
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δ ~79 ppm: Methylene carbon (CH₂) attached to the nitro group.
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δ ~45 ppm: Methine carbon (CH) at the 3-position.
-
δ ~38 ppm: Methylene carbons (CH₂) at the 2- and 5-positions.
-
δ ~25 ppm: Methylene carbon (CH₂) at the 4-position.
IR (Infrared) Spectroscopy
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~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.
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~1740 cm⁻¹: Strong C=O stretching of the cyclopentanone carbonyl group.
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~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.
Mass Spectrometry (MS)
The fragmentation of 3-(Nitromethyl)cyclopentanone in a mass spectrometer is expected to involve characteristic losses:
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Loss of NO₂ (46 Da): A common fragmentation pathway for nitroalkanes.
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Loss of CH₂NO₂ (60 Da): Cleavage of the nitromethyl group.
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Alpha-cleavage: Fragmentation adjacent to the carbonyl group.
Potential Applications in Drug Development and Research
The unique combination of functional groups in 3-(Nitromethyl)cyclopentanone makes it a promising starting material for the synthesis of various pharmacologically active molecules.
Precursor to Prostaglandin Analogs
Cyclopentanone derivatives are key structural motifs in prostaglandins, which are lipid compounds with diverse hormone-like effects in the body.[2] The functional groups of 3-(Nitromethyl)cyclopentanone can be chemically modified to introduce the characteristic side chains of prostaglandins. For instance, the nitromethyl group can be converted to an aldehyde via the Nef reaction, which can then serve as a handle for chain elongation.
Synthesis of Biologically Active Amines
The nitro group can be readily reduced to a primary amine, yielding 3-(aminomethyl)cyclopentanone. This derivative can serve as a precursor for the synthesis of a variety of compounds with potential biological activity, as the amine functionality is a common feature in many pharmaceuticals.
Potential Anti-inflammatory Activity
Structurally related compounds, such as 3-methyl-1,2-cyclopentanedione, have been shown to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3] This pathway is a key regulator of the inflammatory response, and its inhibition is a target for many anti-inflammatory drugs. It is plausible that derivatives of 3-(Nitromethyl)cyclopentanone could also interact with this or other inflammatory signaling pathways.
